molecular formula C6H9FO2 B1333796 2-Fluoroethyl methacrylate CAS No. 686-54-4

2-Fluoroethyl methacrylate

Cat. No.: B1333796
CAS No.: 686-54-4
M. Wt: 132.13 g/mol
InChI Key: WPSKNCNCLSXMTN-UHFFFAOYSA-N
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Description

2-Fluoroethyl methacrylate is an organic compound with the molecular formula C₆H₉FO₂. It is a fluorinated methacrylate ester, characterized by the presence of a fluoroethyl group attached to the methacrylate moiety. This compound is used in various applications due to its unique chemical properties, including its ability to undergo polymerization and form copolymers with other monomers .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoroethyl methacrylate can be synthesized through the esterification reaction between 2-fluoroethanol and methacryloyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

CH2=C(CH3)COCl+FCH2CH2OHCH2=C(CH3)COOCH2CH2F+HCl\text{CH}_2=\text{C}(\text{CH}_3)\text{COCl} + \text{FCH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_2=\text{C}(\text{CH}_3)\text{COOCH}_2\text{CH}_2\text{F} + \text{HCl} CH2​=C(CH3​)COCl+FCH2​CH2​OH→CH2​=C(CH3​)COOCH2​CH2​F+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Fluoroethyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

    Addition: The double bond in the methacrylate moiety can undergo addition reactions with various reagents.

Common Reagents and Conditions

    Polymerization: Initiated by free radicals, UV light, or heat.

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Addition: Reagents like hydrogen bromide (HBr) or bromine (Br₂) can add across the double bond.

Major Products Formed

    Polymerization: Poly(this compound) or copolymers with other monomers.

    Substitution: Products depend on the nucleophile used, such as fluoroethyl amines or fluoroethyl thiols.

    Addition: Dibromo derivatives when reacted with bromine.

Scientific Research Applications

2-Fluoroethyl methacrylate is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Methyl methacrylate: Similar in structure but lacks the fluoroethyl group.

    Ethyl methacrylate: Similar but with an ethyl group instead of a fluoroethyl group.

    2,2,2-Trifluoroethyl methacrylate: Contains a trifluoromethyl group, providing even greater chemical resistance.

Uniqueness

2-Fluoroethyl methacrylate is unique due to the presence of the fluoroethyl group, which imparts a balance of hydrophobicity and chemical resistance without the extreme properties of trifluoromethyl derivatives. This makes it suitable for applications where moderate fluorination is desired .

Properties

IUPAC Name

2-fluoroethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSKNCNCLSXMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371986
Record name 2-Fluoroethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686-54-4
Record name 2-Fluoroethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoroethyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-fluoroethyl methacrylate interesting for polymer chemistry?

A1: this compound (2FEMA) is a fluorine-containing monomer that exhibits advantageous properties in polymer synthesis. [] Research demonstrates its compatibility with Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique. [] This allows for the creation of well-defined polymers with controlled molecular weight and narrow polydispersity. [] This control is crucial for tailoring polymer properties for specific applications.

Q2: What are the potential applications of polymers incorporating this compound?

A2: One promising application lies in developing thermally switchable thin films. [] 2FEMA's incorporation into triblock terpolymers, specifically poly(n-butyl methacrylate)-poly(methyl methacrylate)-poly(this compound), has shown potential for this application. [] Furthermore, the presence of fluorine in 2FEMA influences the miscibility of its polymers with other polymers, opening possibilities for creating blends with tailored properties. [] For instance, poly(this compound) shows miscibility with specific poly(alkyl acrylate)s, potentially leading to materials with controlled lower critical solution temperature (LCST) behavior. []

Q3: How does the presence of fluorine in this compound affect its polymer properties?

A3: The introduction of fluorine significantly impacts the properties of polymethacrylates. Studies comparing poly(this compound) with poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) highlight how the degree and position of fluorination alter their miscibility with various polymethacrylates. [] This control over miscibility is crucial for designing polymer blends with desired characteristics. Additionally, research on gamma-radiolysis of poly(this compound) provides insights into its degradation mechanisms and the volatile products formed. [] This information is essential for understanding its long-term stability and potential environmental impact.

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